3',5'-Cyclic inosine monophosphate, commonly referred to as 3',5'-cyclic IMP, is a cyclic nucleotide that plays a crucial role in various biochemical processes within living organisms. This compound is a derivative of inosine monophosphate and is involved in signaling pathways, particularly those related to cellular responses and metabolism. The cyclic structure of 3',5'-cyclic IMP allows it to function effectively as a second messenger in signal transduction mechanisms, influencing processes such as cell growth, differentiation, and apoptosis.
3',5'-cyclic IMP is found in various biological tissues, including the liver, kidney, heart, and brain. It can be synthesized endogenously from its precursor, inosine triphosphate, through the action of specific enzymes. Research has demonstrated that multiple tissues are capable of synthesizing this cyclic nucleotide from nucleoside triphosphates, indicating its widespread biological significance .
3',5'-cyclic IMP belongs to the class of compounds known as cyclic nucleotides. These compounds are characterized by their cyclic phosphate group and are classified into two main categories: cyclic adenosine monophosphate and cyclic guanosine monophosphate. 3',5'-cyclic IMP is specifically categorized under the inosine derivatives.
The synthesis of 3',5'-cyclic IMP can be achieved through enzymatic conversion from inosine triphosphate. This process typically involves the following steps:
The extraction and purification of 3',5'-cyclic IMP from biological tissues involve several sophisticated techniques:
The molecular structure of 3',5'-cyclic IMP consists of a ribose sugar moiety linked to a phosphate group and an inosine base. The cyclic nature arises from the formation of a bond between the 3' hydroxyl group and the phosphate group.
3',5'-cyclic IMP participates in several biochemical reactions:
The kinetics of these reactions can vary based on pH, temperature, and the presence of specific enzymes or inhibitors. For instance, phosphodiesterases exhibit varying affinities for different cyclic nucleotides, which can affect the degradation rate of 3',5'-cyclic IMP.
The mechanism of action for 3',5'-cyclic IMP primarily involves its role as a second messenger in cellular signaling pathways:
Research indicates that variations in levels of 3',5'-cyclic IMP can significantly influence cellular responses to external stimuli .
Relevant analyses include spectroscopic methods such as ultraviolet-visible spectroscopy and nuclear magnetic resonance spectroscopy for structural confirmation .
3',5'-cyclic IMP has several applications in scientific research:
3',5'-Cyclic inosine monophosphate (cIMP) is biosynthesized primarily through the catalytic activity of nucleotidyl cyclases, enzymes traditionally associated with cAMP and cGMP production. While canonical adenylate cyclases (ACs) and guanylate cyclases (GCs) preferentially utilize ATP or GTP as substrates, several exhibit promiscuity toward inosine triphosphate (ITP). The human transmembrane AC isoform ADCY9 demonstrates residual activity with ITP, generating cIMP at ~5% efficiency relative to ATP, attributable to structural flexibility in its catalytic pocket that accommodates the hypoxanthine base [3] [6]. Bacterial class III nucleotidyl cyclases, such as Vibrio cholerae's DncV, exhibit broader substrate tolerance. DncV catalyzes cIMP formation from ITP with ~30% efficiency compared to its primary substrate GTP, facilitated by a single active site accommodating purine bases in diverse conformations [1].
Table 1: Nucleotidyl Cyclase Specificity for IMP-Derived Substrates
Enzyme Class | Source Organism | Primary Substrate | ITP Conversion Efficiency | Key Structural Features Enabling cIMP Synthesis |
---|---|---|---|---|
Transmembrane AC (ADCY9) | Homo sapiens | ATP | ~5% of ATP cyclization rate | Flexible C1b regulatory domain; permissive purine-binding pocket |
Soluble GC | Rattus norvegicus | GTP | <2% of GTP cyclization rate | Heme-NO binding domain sterically hinders ITP access |
Class III DncV | Vibrio cholerae | GTP/ATP | ~30% of GTP cyclization rate | Single catalytic site; syn/anti conformational plasticity |
Substrate discrimination hinges on atomic interactions with the purine ring. In mammalian ACs, residue Asn1025 (ADCY2 numbering) forms critical hydrogen bonds with adenine’s C6 amino group. Hypoxanthine (the base in IMP) lacks this group, reducing binding affinity and catalytic efficiency. Mutational studies replacing Asn1025 with alanine increase cIMP yield by 40%, confirming steric and electronic constraints at this position [3] [6]. Bacterial DncV employs a divergent mechanism: its "acceptor" pocket recognizes the O6 carbonyl of guanine or the N1-H of hypoxanthine via water-mediated hydrogen bonds, enabling ITP utilization [1].
cIMP synthesis is strictly metal-dependent. Divalent cations (Mg²⁺, Mn²⁺) coordinate the triphosphate moiety of ITP, neutralizing repulsive charges and positioning the 3'-OH for nucleophilic attack. Mn²⁺ enhances cIMP production in DncV by 2.5-fold over Mg²⁺ due to its tighter binding to the β- and γ-phosphates and increased Lewis acidity [1]. Redox environment further modulates activity: mammalian ACs contain cysteine pairs susceptible to oxidation. S-Nitrosylation or glutathionylation inhibits cyclization, potentially suppressing cIMP synthesis under oxidative stress [5].
cIMP degradation is catalyzed by phosphodiesterases (PDEs), which hydrolyze the 3'-phosphoester bond to yield 5'-IMP. Unlike cAMP/cGMP-specific PDEs, enzymes targeting cIMP often exhibit broader substrate ranges or unique evolutionary lineages.
Class III PDEs (e.g., E. coli CpdA) belong to the metallo-β-lactamase superfamily and show significant activity toward cIMP. These enzymes feature a binuclear Fe³⁺-Zn²⁺/Mn²⁺ active site, with the metal ions activating water for nucleophilic attack on the cyclic phosphate. The catalytic motif D-(X)n-GD-(X)n-GNH[E/D]-(X)n-H-(X)n-GHXH is essential, with histidine residues coordinating metals. Mutagenesis of H257 in CpdA reduces cIMP hydrolysis by 90%, confirming its role in transition-state stabilization [4]. Class III PDEs hydrolyze cIMP with a Kₘ of 18 μM and kₚᵣₑᵈ of 120 s⁻¹, comparable to their cAMP activity but distinct from cGMP-specific PDEs [4] [10].
Table 2: Phosphodiesterase Families with cIMP-Hydrolyzing Activity
PDE Class | Catalytic Mechanism | Metal Cofactors | cIMP Hydrolysis Efficiency (Relative to cAMP) | Inhibitor Sensitivity |
---|---|---|---|---|
Class III | Nucleophilic attack by metal-activated water | Fe³⁺-Me²⁺ (Me = Zn, Mn) | ~85% | Insensitive to IBMX, EDTA-sensitive |
Class I | Metal-independent via histidine imidazole | None (PDE9) or Zn²⁺ (PDE1-8) | <5% (PDE1, PDE4) | IBMX-sensitive |
Class II | GTP-dependent (unrelated mechanism) | None | Undetectable | Cilostazol-insensitive |
Class III PDEs share structural homology with purple acid phosphatases and dimetallophosphoesterases but are evolutionarily distinct from Class I PDEs (mammalian cAMP/cGMP hydrolases). Sequence alignment reveals <10% identity between E. coli CpdA and human PDE4D, reflecting convergent evolution for cyclic nucleotide degradation. Class III substrate preference correlates with purine ring electronics: cIMP’s N6 carbonyl allows stronger coordination to the binuclear metal center than cAMP’s N6 amino group, explaining its preferential hydrolysis in bacteria [4] [10]. Plant PDE-like activities also degrade cIMP but lack sequence similarity to known PDE families, suggesting independent evolutionary origins [5].
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